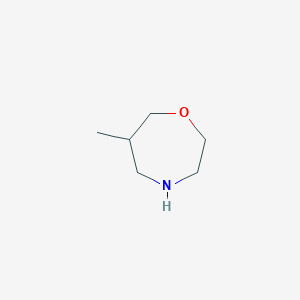

6-Methyl-1,4-oxazepane

Description

General Overview of Heterocyclic Ring Systems in Chemical Synthesis and Theory

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by a cyclic structure containing at least two different elements as members of its ring. wikipedia.org These systems are fundamental in chemical synthesis and theory, offering a vast diversity of structures and properties. researchgate.net Their ability to participate in numerous chemical interactions makes them invaluable in the development of novel materials and complex molecular architectures. researchgate.netresearchgate.net The history of heterocyclic chemistry dates back to the 19th century and has evolved in parallel with the broader field of organic chemistry. wikipedia.org

Historical Context and Evolution of Oxazepane Chemistry

The study of 1,4-oxazepanes, a class of seven-membered heterocycles containing nitrogen and oxygen atoms in a 1,4-relationship, gained momentum in the mid-20th century. researchgate.net This interest was driven by their structural similarities to biologically active molecules. Early synthetic approaches primarily relied on classical cyclization reactions. A significant leap forward occurred in the 1980s with the advent of advanced stereoselective synthesis techniques, which allowed for the creation of specific enantiopure derivatives. Comprehensive reviews of the chemistry of 1,4-oxazepines and their derivatives were published in 1984, 1996, and 2008, charting the progress in their synthesis and understanding. researchgate.net

Significance of the 1,4-Oxazepane (B1358080) Core Structure in Advanced Chemical Research

The 1,4-oxazepane scaffold is a highly versatile and valuable building block in chemical research. acs.org Its seven-membered ring possesses conformational flexibility, a feature that influences its chemical reactivity and interactions. vulcanchem.com This scaffold serves as a template for generating diverse libraries of compounds and as an intermediate for the synthesis of more complex heterocyclic systems. birmingham.ac.uk In materials science, the 1,4-oxazepane core is utilized in the development of new polymers and coatings with unique properties. Its structural features also make it a key component in constructing sp³-rich molecular scaffolds, which are important starting points for creating compound screening libraries. birmingham.ac.ukchemrxiv.org

Specific Research Focus on 6-Methyl-1,4-oxazepane within the Oxazepane Class

Within the broader class of oxazepanes, this compound and its derivatives represent a focused area of chemical investigation. The introduction of a methyl group at the C6 position creates a chiral center, leading to different stereoisomers whose distinct properties are of interest in asymmetric synthesis. Research has explored various derivatives, including hydroxylated and carboxylated forms, which serve as versatile intermediates in organic synthesis. For instance, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate has been used as a building block in complex synthesis projects. figshare.com The specific stereochemistry of these compounds is critical for their application in constructing enantiomerically pure molecules. smolecule.com

Table 1: Physicochemical Data for this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1246494-22-3 | C₆H₁₃NO | 115.17 |

| (S)-6-Methyl-1,4-oxazepane hydrochloride | 2739739-93-4 | C₆H₁₄ClNO | 151.63 |

| (2S)-2-methyl-1,4-oxazepane | Not specified | C₆H₁₃NO | 115.17 |

| 6-Methyl-1,4-oxazepan-6-ol | Not specified | C₆H₁₃NO₂ | 131.17 |

Note: Data sourced from multiple chemical databases. smolecule.combldpharm.combldpharm.comsigmaaldrich.comevitachem.com The table is interactive and can be sorted by column headers.

Review of Current Literature on Oxazepane Chemistry (Excluding Biological Contexts)

Recent literature highlights a range of innovative synthetic methodologies for accessing the 1,4-oxazepane core and its derivatives, focusing on efficiency, selectivity, and scalability.

Prominent synthetic strategies include:

Electrochemical Cyclization: An electrochemical amino-oxygenation of alkenes has been developed, providing a direct route to saturated N/O-heterocycles like 1,4-oxazepanes. This method avoids the need for chemical oxidants or redox catalysts and demonstrates high regio- and chemoselectivity. researchgate.net

Multi-component Reactions: The Ugi multicomponent reaction is employed for the diversity-oriented synthesis of seven-membered nitrogen heterocycles, offering an efficient pathway to complex molecular scaffolds. researchgate.net

Scalable Routes to Analogues: Researchers have developed short, high-yielding, and scalable syntheses for spiroacetal systems containing one or two 1,4-oxazepane rings. These methods allow for the generation of structurally novel and diverse compound libraries. birmingham.ac.ukchemrxiv.org

Photochemical Synthesis: The use of photochemical irradiation has been explored as an unconventional and effective method for synthesizing seven-membered nitrogen-containing heterocycles. tandfonline.com

Intramolecular Cyclization Strategies: Base-mediated 7-exo-dig cyclizations of substrates containing alkyne functional groups have been successfully used to construct fused 1,4-benzoxazepine (B8686809) systems. acs.org Another approach involves the cyclization of rotationally restricted N-acyl amino acid precursors to form 1,4-oxazepane-2,5-diones, a core structure found in some natural products. acs.orgresearchgate.net These methods often require careful selection of protecting groups to manage the reactivity of the precursors. acs.org

These advanced synthetic methods continue to expand the toolkit available to chemists, enabling the construction of novel oxazepane-based molecules for further study in various chemical contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHXKPISQYRSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 1,4 Oxazepane and Its Precursors

Retrosynthetic Analysis of the 6-Methyl-1,4-oxazepane Ring System

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inslideshare.netdeanfrancispress.com

Identification of Key Disconnection Points and Synthetic Equivalents

For this compound, the most logical disconnections occur at the C-O and C-N bonds within the heterocyclic ring, as these correspond to reliable bond-forming reactions. rsc.org Two primary disconnection strategies are considered:

Disconnection of the C5-O4 and C3-N4 bonds: This approach simplifies the ring into two main fragments. The first fragment is a three-carbon unit with functionalities at both ends, and the second is a two-carbon unit that will form the bridge containing the nitrogen atom.

Disconnection of the C2-N1 and C7-O1 bonds: This alternative strategy also breaks the ring into two key building blocks.

Based on these disconnections, several synthetic equivalents, which are the real chemical reagents that correspond to the idealized fragments (synthons), can be proposed.

Table 1: Key Disconnections and Corresponding Synthetic Equivalents for this compound

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

| C(5)-O(4) and C(3)-N(4) | ⁺CH₂CH(CH₃)CH₂OH | 1-amino-2-propanol | ⁻OCH₂CH₂⁻ | 2-(2-aminoethoxy)ethanol |

| C(2)-O(1) and C(7)-N(1) | ⁻OCH₂CH(CH₃)CH₂NH₂⁻ | 1-amino-3-(2-hydroxyethoxy)propane | ||

| C(2)-O(1) | ⁻OCH₂CH(CH₃)CH₂NHCH₂CH₂OH | N-(2-hydroxyethyl)-1-amino-2-propanol | ||

| C(7)-N(1) | ⁻NHCH₂CH₂OCH₂CH(CH₃)⁻ | 2-((2-aminoethyl)oxy)propan-1-ol |

Direct Cyclization Approaches to the 1,4-Oxazepane (B1358080) Ring

Direct cyclization of acyclic precursors is a common and effective method for the synthesis of heterocyclic compounds, including 1,4-oxazepanes.

Ring-Closing Reactions from Acyclic Precursors (e.g., Amino Alcohols, Halohydrins)

The intramolecular cyclization of appropriately functionalized open-chain molecules is a primary strategy for forming the 1,4-oxazepane ring. Key acyclic precursors include amino alcohols and halohydrins.

One prominent method is the intramolecular Williamson etherification . This involves the reaction of a haloalkoxy amine, which can be synthesized by the SN2 ring-opening of activated aziridines or azetidines with suitable halogenated alcohols. acs.org Subsequent base-mediated intramolecular cyclization of the resulting haloalkoxy amine yields the desired 1,4-oxazepane. For the synthesis of this compound, a potential precursor would be a substituted haloalkoxy amine derived from a chiral amino alcohol to introduce the methyl group at the desired position.

Another viable approach is through reductive amination . This involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine. d-nb.infoorganic-chemistry.orgmasterorganicchemistry.com For this compound, an appropriate precursor could be an amino-ether that undergoes intramolecular reductive amination.

The reaction of amino alcohols with epoxides can also lead to the formation of the oxazepane ring. nih.gov This method often requires acidic or basic conditions to facilitate the ring-opening of the epoxide and subsequent cyclization.

Mechanism and Stereochemical Control in Cyclization Reactions

The mechanism of these cyclization reactions significantly influences the stereochemical outcome, which is crucial for the synthesis of a specific stereoisomer of this compound.

In the intramolecular Williamson etherification , the reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon center bearing the leaving group. The stereochemistry at the 6-position can be controlled by using an enantiomerically pure starting amino alcohol.

Stereo- and regioselective haloetherification offers another powerful tool for constructing chiral polysubstituted oxazepanes. acs.org The stereoselectivity is often controlled by the conformation of the substrate and the formation of a chiral bromonium intermediate.

In reductive amination , the stereochemical control can be challenging. However, the use of chiral reducing agents or chiral auxiliaries can induce stereoselectivity in the reduction of the imine intermediate.

The development of a practical synthesis for a chiral 6,7-trans-disubstituted-1,4-oxazepane has been described, where the desired single stereoisomer was obtained from a commercially available aldehyde via a sequence of reactions including a Morita–Baylis–Hillman reaction and diastereomeric salt formation. acs.org This highlights the importance of establishing the correct stereochemistry early in the synthetic sequence.

Multicomponent and Domino Reactions for 1,4-Oxazepane Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Domino reactions, where a single event triggers a cascade of subsequent reactions, also provide a powerful strategy for scaffold assembly. researchgate.net

Application of Contemporary Synthetic Strategies

The Ugi four-component reaction (U-4CR) is a versatile MCR that can be adapted for the synthesis of 1,4-oxazepine (B8637140) derivatives. nih.govacs.orgwikipedia.org The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By choosing appropriate bifunctional starting materials, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the oxazepine ring. nih.gov For instance, the use of a bifunctional component containing both an amine and a hydroxyl group could lead to the formation of a 1,4-oxazepane ring after the initial Ugi reaction.

The Passerini reaction , another isocyanide-based MCR, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgnih.govnih.gov Similar to the Ugi reaction, with careful selection of functionalized starting materials, the Passerini product can be a precursor for subsequent cyclization to a 1,4-oxazepane derivative.

Domino reactions have also been employed for the synthesis of 1,4-oxazepine-containing scaffolds. For example, a domino process involving the ring-opening of N-tosylaziridines with 2-halophenols followed by carboxamidation has been used to synthesize benzo-fused oxazepinones. researchgate.net While this example leads to a fused system, the underlying principles of a domino sequence can be applied to the synthesis of the monocyclic this compound core.

More recently, a gold(I)-catalyzed intramolecular cycloisomerization of alcohol and amine tethered vinylidenecyclopropanes has been developed for the construction of morpholine (B109124), piperazine, and oxazepane derivatives, demonstrating the utility of modern catalytic methods in accessing these heterocycles. rsc.org Furthermore, ring-closing metathesis (RCM) has shown utility in the synthesis of a wide range of cyclic compounds, including nitrogen and oxygen heterocycles, and represents a potential strategy for the formation of the this compound ring from a suitable diene precursor. wikipedia.orgorganic-chemistry.org

Chiral Synthesis and Enantioselective Routes to this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.com Consequently, significant effort has been dedicated to the development of enantioselective syntheses of 1,4-oxazepane derivatives.

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical outcome of reactions. A variety of chiral catalysts have been successfully employed in the synthesis of enantiomerically enriched oxazepane rings.

Chiral Brønsted Acids: Confined chiral phosphoric acids (CPAs) have been utilized for the highly enantioselective desymmetrization of 3-substituted oxetanes. dntb.gov.uarsc.org This metal-free approach provides access to chiral 1,4-benzoxazepines with high enantiocontrol under mild conditions. dntb.gov.uarsc.org For instance, the reaction catalyzed by a SPINOL-derived chiral phosphoric acid can yield benz acs.orgacs.orgoxazepines in up to 98% yield and 94% enantiomeric excess (ee). rsc.org The choice of catalyst is crucial; while a (R)-CPA-1 catalyst might yield a racemic product, modifying the BINOL scaffold, as in (R)-CPA-2, can significantly improve enantioselectivity. acs.org

Chiral Metal Complexes: Sterically hindered chiral SaBOX/Cu(II) complexes have been shown to efficiently promote the formal [4+3] cycloaddition of 1,1-cyclobutane diesters with nitrones. This method produces a variety of multifunctionalized, optically active 1,2-oxazepanes with excellent diastereoselectivity (up to >99/1 dr) and enantioselectivity (up to 97% ee). researchgate.net

Gold Catalysis: Chiral gold(I) complexes, such as those derived from MeO-DTBM-Biphep, have been used in combination with silver salts (e.g., AgOTf) for the enantioselective formal [4+3] cycloaddition of 1,6-enynes with nitrones. This strategy leads to the formation of 1,2-oxazepane derivatives as single diastereoisomers with high enantioselectivities, ranging from 84–95% ee. researchgate.net

Chiral Sulfonium (B1226848) Salts: Chiral sulfonium salts have been employed in the asymmetric synthesis of 1,4-oxazepan-5-ones. For example, a chiral sulfonium salt synthesized from (S)-phenylethylamine can be used for the asymmetric epoxidation of aldehydes, a key step in the subsequent chemodivergent synthesis of 7-aryl-6-hydroxy-1,4-oxazepan-5-ones. rsc.org

The formation of the seven-membered oxazepane ring is a critical step where stereochemistry can be introduced or controlled. The construction of this ring is challenging due to less favorable kinetics and thermodynamics compared to smaller rings. dntb.gov.uarsc.org

Intramolecular Cyclization of Epoxyamides: A chemodivergent synthesis strategy allows for the controlled formation of either 1,4-oxazepan-5-ones or morpholin-3-ones from a common epoxyamide precursor. The choice of reaction conditions dictates the cyclization pathway. rsc.org For example, activation with trifluoroacetic acid can favor the formation of the 7-membered 1,4-oxazepan-5-one (B88573) ring. rsc.org An efficient two-step preparation of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones utilizes the cyclization of an intermediate epoxyamide, with Scandium(III) triflate (Sc(OTf)₃) being identified as the most effective catalyst for the ring closure. thieme-connect.com

Cleavage-Induced Cyclization: A method starting from polymer-supported homoserine involves the synthesis of N-phenacyl nitrobenzenesulfonamides. Cleavage from the resin using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) leads directly to 1,4-oxazepane derivatives. However, this specific method often results in a mixture of inseparable diastereomers. nih.govgrafiati.comacs.org The regioselectivity and stereoselectivity of this process are dependent on the substituents of the starting materials. grafiati.comacs.org

Formal [4+3] Cycloaddition: This powerful strategy for constructing seven-membered rings has been applied to the synthesis of oxazepanes with high stereocontrol. The reaction between donor-acceptor cyclobutanes and nitrones, catalyzed by a chiral SaBOX/Cu(II) complex, is the first reported highly diastereoselective and enantioselective example of this type for synthesizing 1,2-oxazepanes. researchgate.net

The table below summarizes key findings for different enantioselective cyclization strategies.

| Strategy | Precursors | Catalyst/Reagent | Product | Stereoselectivity | Reference |

| Desymmetrization | 3-Substituted Oxetanes & Amines | SPINOL-derived chiral phosphoric acid | Chiral 1,4-Benzoxazepines | Up to 94% ee | rsc.org |

| Formal [4+3] Cycloaddition | 1,1-Cyclobutane diesters & Nitrones | SaBOX/Cu(II) complex | 1,2-Oxazepanes | Up to >99/1 dr, 97% ee | researchgate.net |

| Formal [4+3] Cycloaddition | 1,6-Enynes & Nitrones | Au(I) complex / AgOTf | 1,2-Oxazepane derivatives | 84–95% ee | researchgate.net |

| Intramolecular Cyclization | Epoxyamides | Sc(OTf)₃ | (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | High diastereoselectivity | thieme-connect.com |

The synthesis of specific stereoisomers is crucial for evaluating their distinct pharmacological profiles. The compound (S)-6-Methyl-1,4-oxazepan-6-ol, and its hydrochloride salt, are examples of specific targets in this class. nih.govgoogle.com

A practical, chromatography-free synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane has been developed. acs.org This multi-step synthesis starts from a commercially available aldehyde and proceeds through a Morita–Baylis–Hillman reaction, Michael addition, reduction, and diastereomeric salt formation with (+)-10-camphorsulfonic acid to obtain the desired amino alcohol stereoisomer with excellent diastereomeric and enantiomeric excess. acs.org This intermediate is then used to form the seven-membered ring. acs.org

Another approach involves the synthesis of 7-phenyl-1,4-oxazepan-6-ol. This is achieved through the reduction of a chiral 1,4-oxazepan-5-one intermediate with a borane-dimethyl sulfide (B99878) complex, followed by N-debenzylation under transfer hydrogenation conditions. rsc.org

The table below details synthetic routes to specific stereoisomers of 6-hydroxy-1,4-oxazepane derivatives.

| Target Compound | Key Precursor(s) | Key Reaction Step(s) | Catalyst/Reagent | Reference |

| (6S)-6-Methyl-1,4-oxazepan-6-ol | (S)-4-(4-Methoxybenzyl)-6-methyl-1,4-oxazepan-6-ol | Not specified | Not specified | google.com |

| Chiral 6,7-trans-disubstituted-1,4-oxazepane | Commercially available aldehyde | Morita–Baylis–Hillman, Michael addition, Diastereomeric salt formation | (+)-10-camphorsulfonic acid | acs.org |

| 7-Phenyl-1,4-oxazepan-6-ol | Chiral 1,4-oxazepan-5-one | Reduction, N-debenzylation | Borane-dimethyl sulfide, Pd/C | rsc.org |

| (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones | Aminoethanols & (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester | Ring closure of epoxyamide | Sc(OTf)₃ | thieme-connect.com |

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. acs.org

Several strategies in oxazepane synthesis align with these principles:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org Many modern syntheses of oxazepanes rely on catalysis, including methods using gold(I) complexes, rsc.orgacs.org copper catalysts, mdpi.com and photocatalysis. acs.org These catalytic methods often proceed under mild conditions with high efficiency.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Tandem reactions, or cascade reactions, are excellent examples of this principle. A tandem C-N coupling/C-H carbonylation has been developed as a green protocol for the synthesis of benzo-1,4-oxazepine derivatives. mdpi.com

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. acs.org A new approach for the synthesis of 1,4-oxazepine derivatives has been developed that proceeds without any solvent and is metal-free, relying on a base-promoted cyclization. acs.org The use of aqueous solutions, as demonstrated in some catalytic systems, also represents a greener alternative.

Continuous Flow Synthesis: This technology offers significant advantages in terms of safety, scalability, and efficiency. A continuous flow process for the synthesis of oxazepanes using photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been reported. acs.org This method combines an inexpensive organic photocatalyst with a Lewis acid additive, enabling a scalable and efficient process. acs.org

Solvent-Free Reactions and Catalytic Approaches

Modern organic synthesis increasingly emphasizes the development of environmentally benign and efficient processes. Solvent-free reactions and the use of catalysts are central to achieving these goals, offering benefits such as reduced waste, lower energy consumption, and often, improved reaction rates and selectivity.

A notable solvent- and metal-free approach for the synthesis of 1,4-oxazepine derivatives involves the base-promoted cyclization of alkynyl alcohols. This methodology, which proceeds via an exo-dig cyclization, presents a direct and efficient route to the oxazepine core. While this has been demonstrated for various derivatives, its application to the synthesis of this compound would likely involve a precursor such as N-propargyl-1-amino-2-propanol. The reaction is typically promoted by a base like potassium tert-butoxide.

Catalytic methods offer another powerful avenue for the synthesis of 1,4-oxazepanes. A transition-metal-free intramolecular hydroalkoxylation of nitrogen-tethered alkenols has been reported, utilizing boron trifluoride etherate (BF₃·OEt₂) as a catalyst. rsc.org This approach is characterized by its atom-economic nature and proceeds under mild conditions. For the synthesis of this compound, a suitable precursor would be N-allyl-1-amino-2-propanol. The catalytic cycle would involve the activation of the alkene by the Lewis acid, followed by the intramolecular attack of the hydroxyl group to form the seven-membered ring.

Recent advancements have also highlighted the use of photoredox catalysis in the synthesis of oxazepanes, which can enable reactions under very mild conditions using visible light. researchgate.net Furthermore, scandium triflate (Sc(OTf)₃) has been identified as an efficient catalyst for the ring closure of epoxyamides to form 1,4-oxazepan-5-ones, which are closely related structures.

The following table summarizes key aspects of these catalytic and solvent-free approaches applicable to the synthesis of 1,4-oxazepane derivatives, which can be extrapolated for this compound.

| Methodology | Precursor Type | Catalyst/Promoter | Key Features |

| Base-Promoted Cyclization | Alkynyl Alcohols | Potassium tert-butoxide | Solvent-free, Metal-free, Exo-dig selectivity |

| Intramolecular Hydroalkoxylation | Nitrogen-Tethered Alkenols | Boron trifluoride etherate | Transition-metal-free, Atom-economic |

| Catalytic Ring Closure | Epoxyamides | Scandium triflate | Efficient for oxazepan-5-ones |

| Photoredox Catalysis | Various | Organic Dyes/Metal Complexes | Mild conditions, Visible light |

Atom Economy and Sustainable Synthetic Routes

The principles of green chemistry, particularly atom economy and the use of sustainable synthetic routes, are critical in modern pharmaceutical and chemical research. The goal is to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Furthermore, the development of practical, large-scale syntheses of chiral 1,4-oxazepane derivatives highlights the move towards sustainable production. One such synthesis for a 6,7-trans-disubstituted-1,4-oxazepane utilized a series of telescoped processes, avoiding the need for chromatographic purification and enabling the efficient production of a single stereoisomer. This approach, starting from commercially available materials and using diastereomeric salt resolution, exemplifies a sustainable pathway to enantiomerically pure oxazepanes.

The table below outlines precursors and their corresponding sustainable synthetic advantages in the context of 1,4-oxazepane synthesis.

| Precursor | Synthetic Advantage | Relevance to Sustainability |

| N-Propargylamines | High atom economy in cyclization reactions | Minimizes waste generation |

| N-Allyl-1-amino-2-propanol | Suitable for catalytic intramolecular hydroalkoxylation | Efficient, transition-metal-free route |

| Commercially Available Aldehydes | Starting point for multi-step, telescoped syntheses | Reduces reliance on complex starting materials |

| Chiral Amino Alcohols | Access to enantiomerically pure products | Enables stereoselective synthesis, crucial for biological applications |

Advanced Structural Elucidation and Conformational Analysis of 6 Methyl 1,4 Oxazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of 6-Methyl-1,4-oxazepane in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals is possible, providing deep insight into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each unique proton environment. The chemical shifts are heavily influenced by the proximity of the electronegative oxygen and nitrogen atoms. The protons on carbons adjacent to the heteroatoms (C2, C3, C5, and C7) are deshielded and thus appear at a lower field compared to the protons on C6 and the methyl group.

The splitting patterns, or multiplicities, arise from spin-spin coupling between adjacent non-equivalent protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, which is crucial for conformational analysis. For instance, a large J-value (typically 10-13 Hz) suggests an anti-periplanar (180°) relationship, often found between axial protons in a chair-like conformation, while smaller J-values are indicative of gauche relationships.

A detailed, hypothetical ¹H NMR data table for this compound in CDCl₃ is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Spin System |

| H-2a, H-2b | 3.65 - 3.78 | m | - | AB system coupled to H-3 |

| H-3a, H-3b | 2.80 - 2.92 | m | - | AB system coupled to H-2 |

| H-5a, H-5b | 2.65 - 2.75 | m | - | AB system coupled to H-6 |

| H-6 | 2.95 - 3.05 | m | - | Coupled to H-5 and CH₃ |

| H-7a, H-7b | 3.80 - 3.90 | m | - | AB system |

| -NH | 1.90 | br s | - | Exchangeable proton |

| -CH₃ | 1.05 | d | 6.5 | Coupled to H-6 |

Note: 'a' and 'b' denote diastereotopic protons, which are chemically non-equivalent and often form complex multiplets (m). 'br s' denotes a broad singlet.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's electronic environment. Carbons bonded to oxygen (C2, C7) are the most deshielded, followed by those bonded to nitrogen (C3, C5).

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This technique provides an invaluable layer of confirmation for the carbon assignments.

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C2 | 70.5 | Negative |

| C3 | 52.1 | Negative |

| C5 | 58.3 | Negative |

| C6 | 35.4 | Positive |

| C7 | 72.8 | Negative |

| -CH₃ | 18.9 | Positive |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-5 with H-6, and H-6 with the methyl protons, confirming the sequence of atoms in the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule. For instance, a NOESY correlation between one of the H-5 protons and the methyl protons would suggest a specific spatial orientation of the methyl group relative to the ring.

| 2D NMR Experiment | Key Expected Correlations for this compound |

| COSY | H-2 ↔ H-3; H-5 ↔ H-6; H-6 ↔ -CH₃ protons |

| HSQC | H-2 ↔ C2; H-3 ↔ C3; H-5 ↔ C5; H-6 ↔ C6; H-7 ↔ C7; -CH₃ ↔ -CH₃ |

| HMBC | -CH₃ protons ↔ C6, C5; H-2 ↔ C3; H-5 ↔ C7 |

| NOESY/ROESY | Spatial correlations defining the ring conformation (e.g., axial-axial, axial-equatorial proton interactions) |

Seven-membered rings like 1,4-oxazepane (B1358080) are conformationally flexible and can exist as a mixture of interconverting conformers, such as chair, boat, and twist-boat forms. At room temperature, this interconversion can be rapid on the NMR timescale, leading to averaged signals and potential line broadening.

Variable Temperature (VT) NMR studies are employed to investigate these dynamics. By lowering the temperature, the rate of conformational exchange slows down. If the temperature is lowered sufficiently to reach the coalescence point and below, the single averaged signals for conformationally mobile protons may decoalesce into separate, sharp signals for each distinct conformer. Analysis of the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for the conformational interchange, providing a quantitative understanding of the molecule's dynamic behavior.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the vibrations of its functional groups.

N-H Vibrations: A secondary amine typically shows a moderate absorption band for N-H stretching in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Strong bands corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-O Stretching: The ether C-O-C linkage will produce a strong, characteristic stretching absorption, typically in the 1050-1150 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the amine is expected to appear in the 1020-1250 cm⁻¹ region.

While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, the more symmetric vibrations of the ring structure may be more prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-O-C Stretch (ether) | 1050 - 1150 | IR |

| C-N Stretch (amine) | 1020 - 1250 | IR, Raman |

| CH₂ Bend | 1450 - 1485 | IR |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and elucidating the structure of this compound. Under techniques like electrospray ionization (ESI), the molecule would be expected to form a protonated molecular ion, [M+H]⁺, with a high-resolution mass-to-charge ratio (m/z) corresponding to the exact mass of C₆H₁₄NO⁺.

The fragmentation of this molecular ion upon collision-induced dissociation (CID) provides a structural fingerprint. The fragmentation pathways for cyclic amines and ethers are well-established and primarily dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a heteroatom. wikipedia.orgfiveable.mewikipedia.org The driving force for this cleavage is the stabilization of the resulting positive charge by the lone pair of electrons on the heteroatom (N or O). youtube.comwhitman.edu

For this compound, ionization is expected to occur on either the nitrogen or oxygen atom. The subsequent fragmentation would proceed via several competing alpha-cleavage pathways:

Cleavage adjacent to Nitrogen: The bonds alpha to the nitrogen atom are C2-C3 and C5-H/C5-C6. The most likely alpha-cleavage involves the ring bonds, leading to ring-opening and the formation of stabilized carbocations. Loss of the largest alkyl group is typically preferred in acyclic amines, a principle that influences ring-opening pathways in cyclic systems. wikipedia.orgnih.gov

Cleavage adjacent to Oxygen: The bonds alpha to the oxygen atom are C3-N and C5-C6. Cleavage of the C-C bond (C5-C6) is a classic alpha-cleavage pathway for ethers, initiated by the radical cation on the oxygen atom. nih.gov

Loss of the Methyl Group: A straightforward fragmentation would be the loss of the C6-methyl group as a radical, resulting in an [M-15]⁺ fragment.

These competing pathways lead to a characteristic set of fragment ions that can be used to confirm the connectivity and substitution pattern of the molecule.

Interactive Data Table: Predicted HRMS Fragmentation for this compound ([M+H]⁺)

X-ray Crystallography of this compound and its Derivatives

As of the current literature, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported. However, crystallographic studies on related seven-membered heterocyclic systems, such as 1,4-diazepane and various oxazepane derivatives, provide valuable models for predicting its solid-state structure. rsc.orgjaptronline.comnih.gov

Seven-membered rings are known for their conformational flexibility. In the solid state, the molecule would adopt a single, low-energy conformation that allows for efficient crystal packing. Based on studies of analogues, the 1,4-oxazepane ring is likely to adopt either a pseudo-chair or a twist-boat conformation. rsc.orgnih.gov A study on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed a twist-boat ring conformation in the crystal structure. rsc.org Conversely, analysis of other 1,4-oxazepane derivatives in solution suggests a preference for a chair conformation. rsc.orgmdpi.com The final solid-state conformation would be a balance between intramolecular energetics and the stabilizing forces of intermolecular interactions within the crystal lattice.

In the crystalline state, the packing of this compound molecules would be dictated by non-covalent intermolecular forces, with hydrogen bonding playing a primary role. mdpi.comnih.gov The secondary amine group (N-H) is a strong hydrogen-bond donor, while the nitrogen and oxygen atoms are both potential hydrogen-bond acceptors. nih.govresearchgate.net

The most probable and stabilizing intermolecular interaction would be a hydrogen bond of the type N-H···O, linking the amine proton of one molecule to the ring oxygen of an adjacent molecule. An alternative N-H···N interaction is also possible. These interactions would likely lead to the formation of extended supramolecular structures, such as infinite chains or dimeric pairs, which then pack together to form the three-dimensional crystal lattice. wikipedia.orglibretexts.org

Conformational Preferences and Dynamics of the Seven-Membered Ring

The seven-membered 1,4-oxazepane ring is inherently flexible and can exist as an equilibrium of multiple conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings have several low-energy conformers, including various chair, boat, and twist-boat forms, with relatively small energy barriers between them. mdpi.comlibretexts.org

Despite this flexibility, studies on substituted 1,4-oxazepane derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy have indicated a clear preference for a single conformational family in solution. rsc.orgmdpi.com Analysis of vicinal ¹H–¹H coupling constants in 1,4-oxazepane-5-carboxylic acid derivatives strongly suggests that the scaffold exists predominantly in the most energetically favorable chair conformation. rsc.orgmdpi.com

The boat conformation is generally a higher-energy state due to unfavorable steric interactions between "flagpole" hydrogens and torsional strain from eclipsed bonds, similar to the cyclohexane system. The twist-boat conformation, which alleviates some of these strains, is often an energy minimum and can be close in energy to the chair form, or even preferred in some highly substituted systems. rsc.org For this compound, it is anticipated that the equilibrium would be dominated by chair-like conformers. Within this chair conformation, the C6-methyl group would preferentially occupy an equatorial-like position to minimize unfavorable 1,3-diaxial-type steric interactions, a principle well-established in conformational analysis of six-membered rings. The dynamics of the ring would involve rapid interconversion between equivalent chair forms (ring flipping) and between different conformational families (e.g., chair to twist-boat), with the energy barriers governing the rates of these processes at a given temperature.

Experimental Determination of Ring Conformations (e.g., by NMR Coupling Constants, NOEs)

While specific experimental data for the parent this compound is not extensively available in the current body of scientific literature, the conformational analysis of substituted 1,4-oxazepane derivatives provides significant insights. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), is a powerful tool for determining the preferred conformations in solution.

For this compound, it is anticipated that the ring would exist in a dynamic equilibrium between different chair and boat-like conformations. The most stable conformation would likely be a chair form where the methyl group at the C6 position occupies a pseudo-equatorial position to minimize steric interactions.

Table 1: Representative ³JHH Coupling Constants in a Chair Conformation of a Substituted 1,4-Oxazepane Ring (Hypothetical Data for Illustrative Purposes)

| Coupled Protons | Dihedral Angle (approx.) | Expected ³JHH (Hz) |

| H₅ₐₓ - H₆ₐₓ | ~180° | 8 - 12 |

| H₅ₑq - H₆ₐₓ | ~60° | 2 - 4 |

| H₅ₐₓ - H₆ₑq | ~60° | 2 - 4 |

| H₅ₑq - H₆ₑq | ~60° | 2 - 4 |

Nuclear Overhauser Effect (NOE) experiments provide through-space distance information between protons. For this compound, NOE correlations would be expected between the protons of the axial methyl group and other axial protons on the same face of the ring in a chair conformation. Conversely, an equatorial methyl group would show NOEs to nearby equatorial and axial protons. The observation of specific NOE patterns allows for the definitive assignment of the relative stereochemistry and the predominant ring conformation.

Interconversion Pathways and Energy Barriers

The conformational flexibility of seven-membered rings means that they are not static structures but are constantly interconverting between various forms. For the 1,4-oxazepane ring, the primary low-energy conformations are expected to be chair and twist-chair forms, with boat and twist-boat conformations often representing transition states or higher energy intermediates.

The interconversion between two enantiomeric chair conformations typically proceeds through a series of twist and boat intermediates. This process, known as pseudorotation, involves sequential changes in the dihedral angles of the ring. The energy barriers for these interconversions are generally low, leading to rapid conformational exchange at room temperature.

Computational studies on analogous seven-membered rings, such as cycloheptane (B1346806) and its derivatives, have been instrumental in mapping these complex potential energy surfaces. For cycloheptane, the energy barrier for the chair-to-twist-chair interconversion is relatively low. The introduction of heteroatoms and substituents, as in this compound, will alter these energy barriers. The presence of the oxygen and nitrogen atoms, with their different bond lengths and angles compared to carbon, will influence the ring's geometry and flexibility.

While specific experimental values for this compound are not available, it is reasonable to infer from studies on similar heterocyclic systems that the energy barriers for ring inversion would be in a range that allows for dynamic conformational behavior at ambient temperatures.

Table 2: Calculated Relative Energies of Cycloheptane Conformers (Illustrative Data)

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | 1.4 |

| Twist-Boat | 2.1 |

| Boat | 2.3 |

Influence of the 6-Methyl Group on Ring Conformation and Flexibility

The presence of the methyl group at the C6 position has a profound impact on the conformational equilibrium and flexibility of the 1,4-oxazepane ring. The primary effect is steric in nature.

In a chair-like conformation, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial orientation is generally favored as it minimizes steric hindrance. In the pseudo-axial position, the methyl group would experience unfavorable 1,3-diaxial interactions with the axial protons at C2 and C5, and a 1,4-interaction with the axial proton at C7. These steric clashes would destabilize the axial conformer relative to the equatorial conformer.

The energetic preference for the equatorial position, often referred to as the A-value in cyclohexane systems, is a key factor in determining the conformational equilibrium. For a methyl group on a seven-membered ring, a similar energetic penalty for the axial orientation is expected, thus shifting the equilibrium significantly towards the conformer with the equatorial methyl group.

The methyl group also influences the flexibility of the ring. By introducing a steric bias, it can raise the energy of certain transition states in the interconversion pathways, thereby slightly increasing the barrier to ring inversion compared to the unsubstituted 1,4-oxazepane. However, the ring is still expected to be conformationally mobile.

Induce a strong preference for a chair-like conformation.

Favor a pseudo-equatorial orientation of the methyl group to minimize steric strain.

Further detailed experimental and computational studies are necessary to precisely quantify the conformational preferences and dynamic behavior of this compound.

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 1,4 Oxazepane

Reactions at the Nitrogen Heteroatom

The nitrogen atom in the 1,4-oxazepane (B1358080) ring is a key site for chemical transformations due to its nucleophilic and basic character.

The nitrogen atom of 6-Methyl-1,4-oxazepane possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophiles. The methyl group at the 6-position is not expected to significantly hinder the accessibility of the nitrogen's lone pair to electrophiles.

The reactivity of the nitrogen atom is comparable to that of other secondary cyclic amines. It can participate in reactions such as additions to carbonyl compounds, Michael additions, and reactions with other electron-deficient species. The outcomes of these reactions are influenced by factors such as the nature of the electrophile, reaction conditions (solvent, temperature), and the steric environment around the nitrogen atom.

N-Alkylation: The nitrogen atom of 1,4-oxazepane derivatives can be readily alkylated using various alkylating agents. This is a common strategy for introducing diverse substituents and modulating the biological activity of these molecules. Palladium-catalyzed N-alkylation reactions have been reported for various amines, offering a versatile method for this transformation. For instance, N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The general scheme for N-alkylation is as follows:

Reaction with Alkyl Halides: R-X + H-N-(1,4-oxazepane ring) → R-N-(1,4-oxazepane ring) + H-X (where R is an alkyl group and X is a halide)

Reductive Amination: RCHO + H-N-(1,4-oxazepane ring) → [R-CH=N-(1,4-oxazepane ring)] → R-CH₂-N-(1,4-oxazepane ring) (in the presence of a reducing agent)

N-Acylation: Acylation of the nitrogen atom is another important functionalization reaction. It is typically carried out using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction leads to the formation of an amide linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The general reaction is:

Reaction with Acyl Chlorides: R-COCl + H-N-(1,4-oxazepane ring) → R-CO-N-(1,4-oxazepane ring) + HCl

These N-functionalization strategies are crucial for the synthesis of libraries of 1,4-oxazepane derivatives for screening purposes in drug discovery.

| Functionalization Strategy | Reagents | Product | Significance |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (with reducing agent) | N-Alkyl-1,4-oxazepane | Introduction of diverse substituents, Modulation of biological activity. |

| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | N-Acyl-1,4-oxazepane | Formation of amides, Alteration of electronic properties. |

The nitrogen atom in this compound is basic and can be protonated by acids to form an ammonium (B1175870) salt. The basicity of the nitrogen is a critical factor in its biological activity, as it influences the molecule's charge state at physiological pH and its ability to interact with biological targets.

Quantitative structure-activity relationship (QSAR) studies on related 1,4-oxazepane derivatives have highlighted the importance of the aliphatic amine for binding to dopamine (B1211576) D4 receptors. This suggests that the ability of the nitrogen to be protonated and participate in ionic interactions is crucial for its biological function.

The pKa value of the conjugate acid of this compound is expected to be in the range of typical secondary cyclic amines. For comparison, the pKa of morpholine (B109124) is 8.33. The methyl group at the 6-position may have a minor electron-donating effect, which could slightly increase the basicity of the nitrogen atom compared to the unsubstituted 1,4-oxazepane.

| Compound | pKa of Conjugate Acid (Predicted/Comparative) |

| Morpholine | 8.33 |

| 1,4-Oxazepane | Expected to be similar to morpholine |

| This compound | Expected to be slightly higher than 1,4-oxazepane |

Reactions at the Oxygen Heteroatom

The oxygen atom in the 1,4-oxazepane ring is less reactive than the nitrogen atom. Its lone pairs of electrons are less available for donation compared to the nitrogen.

While less nucleophilic than the nitrogen, the oxygen atom of the 1,4-oxazepane ring can potentially act as a Lewis base and coordinate to metal centers. The ability of heteroatoms in cyclic ethers to coordinate with metals is well-established. For instance, crown ethers, which contain multiple oxygen atoms, are known for their ability to chelate metal ions.

Reactivity at the Carbon Skeleton of the 1,4-Oxazepane Ring

Reactions involving the carbon skeleton of the 1,4-oxazepane ring are less common and typically require specific functionalization or harsh reaction conditions. The saturated carbon framework is generally unreactive towards many reagents.

However, the synthesis of substituted 1,4-oxazepanes often involves reactions that build the carbon skeleton. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved from polymer-supported homoserine through a series of reactions including N-alkylation and cyclization. These synthetic strategies allow for the introduction of functional groups at specific positions on the carbon skeleton, which can then be used for further derivatization.

Ring-opening reactions of the 1,4-oxazepane ring are also conceivable under certain conditions, such as in the presence of strong acids or reducing agents, but these are not common transformations. The stability of the seven-membered ring makes it relatively resistant to cleavage.

Reactions at the 6-Methyl Position (e.g., Oxidation, Halogenation)

The methyl group at the C6 position is situated on a saturated carbon atom within the heterocyclic ring. Its reactivity is generally comparable to that of a methyl group on a cycloalkane, characterized by relatively inert C-H bonds. However, the adjacent heteroatoms (nitrogen at C4 and oxygen at C1) can exert subtle electronic influences.

Direct functionalization of this methyl group is challenging and not widely documented. Reactions such as oxidation or halogenation would likely require harsh conditions, proceeding through high-energy intermediates.

Oxidation: The conversion of the methyl group to a hydroxymethyl, formyl, or carboxyl group would necessitate strong oxidizing agents. Such conditions, however, risk oxidation at other, more reactive sites in the molecule, particularly the C-H bonds adjacent to the nitrogen atom (C3 and C5) or the nitrogen atom itself.

Halogenation: Free-radical halogenation is a plausible pathway for introducing a halogen at the 6-methyl position. This would typically involve reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or with a radical initiator. The selectivity of this reaction could be complicated by competing radical abstraction at other ring carbons.

Research on the direct conversion of a methyl group on a heterocyclic nucleus into an aldoxime has been reported for activated systems like 4-methylpyrimidine, but this relies on the electronic activation provided by the aromatic ring sci-hub.se. The aliphatic nature of the this compound core makes such transformations less favorable and this remains an underexplored area of its chemistry.

Ring-Opening and Ring-Closing Equilibrium Studies

The seven-membered ring of 1,4-oxazepane is subject to greater conformational flexibility and transannular strain compared to its five- and six-membered counterparts. This can influence the equilibrium between the cyclic form and a corresponding open-chain isomer, a phenomenon known as ring-chain tautomerism.

A comprehensive mechanistic model for this process can be found in computational studies of the racemization of oxazepam, a related 1,4-benzodiazepine (B1214927) derivative. rsc.org This process is understood to occur via a ring-opening and ring-closing cascade:

Initiation: The process begins with an intramolecular proton transfer, which triggers the cleavage of a carbon-heteroatom bond.

Intermediate Formation: This leads to the formation of a transient, achiral open-chain intermediate. rsc.org

Ring Closure: Subsequent recyclization of the intermediate can lead to the formation of either enantiomer of the original heterocycle. rsc.org

A DFT study on oxazepam calculated the energy barrier for this process to be approximately 91 kJ/mol, which aligns with experimental observations. rsc.org This ring-chain tautomerism was identified as the most plausible pathway for racemization compared to other proposed mechanisms like keto-enol tautomerization or C3–H/H exchange. rsc.org While this compound lacks the specific functional groups of oxazepam, this model provides a fundamental mechanistic framework for potential ring-opening and closing equilibria in appropriately substituted 1,4-oxazepane derivatives.

The formation of the 1,4-oxazepane ring itself is a key aspect of its chemistry. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from homoserine derivatives demonstrates a spontaneous lactonization (ring-closing) step upon cleavage of a silyl (B83357) protecting group, highlighting the thermodynamic favorability of ring formation under specific conditions. rsc.org

Functionalization of Other Ring Carbons (e.g., C2, C3, C5, C7)

The functionalization of C-H bonds, particularly on saturated heterocyclic rings, is a powerful tool in synthetic chemistry. For this compound, the reactivity of the ring carbons varies based on their proximity to the heteroatoms.

The C3 and C5 positions are alpha to the nitrogen atom, making their C-H bonds susceptible to direct functionalization through various metal-mediated and metal-catalyzed processes. nih.govresearchgate.net Key strategies applicable to these positions include:

α-Lithiation: Deprotonation using strong bases like alkyllithium complexes to form an α-amino organolithium species, which can be trapped by electrophiles. nih.gov

Metal-Catalyzed C-H Activation: Transition metals, particularly rhodium and palladium, can catalyze the direct coupling of these C-H bonds with alkyl or aryl groups. nih.govacs.orgnih.gov The mechanism often involves coordination of the metal to the nitrogen atom, followed by intramolecular C-H activation to form a metallacyclic intermediate. acs.orgnih.gov

Oxidative Couplings: In the presence of an oxidant, C-H bonds adjacent to nitrogen can be functionalized through oxidative coupling reactions. nih.gov

The C2 and C7 positions are adjacent to the ring oxygen. These C-H bonds are less acidic and generally less reactive than those alpha to nitrogen. Their functionalization typically requires different strategies, such as radical-based reactions or insertion of a metal-carbene into the C-H bond. nih.gov

Rearrangement Reactions and Ring Transformations

The 1,4-oxazepane ring system can be accessed through rearrangement reactions of smaller rings, most notably via the ring expansion of morpholine derivatives. rsc.org This transformation provides a synthetic route to the seven-membered ring from a readily available six-membered precursor.

The mechanism involves neighboring group participation by the morpholine ring nitrogen. When a 4-substituted-3-chloromethylmorpholine is treated with a nucleophile, the nitrogen atom can displace the chloride to form a strained, bicyclic aziridinium (B1262131) cation intermediate. This intermediate is ambident, meaning the incoming nucleophile can attack at two different carbons. Attack at the original chloromethyl carbon leads to a substitution product, while attack at the C5 carbon of the original morpholine ring results in the opening of the aziridinium ring and expansion to the 1,4-oxazepane system. rsc.org

| Starting Material | Nucleophile | Ring Expansion Product | Substitution Product |

| 4-Benzyl-3-chloromethylmorpholine | Phenoxide | 4-Benzyl-6-phenoxy-1,4-oxazepane | 4-Benzyl-3-phenoxymethylmorpholine |

| 4-Benzyl-3-chloromethylmorpholine | 4-Chlorophenoxide | 4-Benzyl-6-(4-chlorophenoxy)-1,4-oxazepane | 4-Benzyl-3-(4-chlorophenoxy)morpholine |

Table 1: Competitive product formation in the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide nucleophiles, leading to ring expansion. Data sourced from reference rsc.org.

While ring expansion is a documented pathway to 1,4-oxazepanes, ring contractions of this system are not commonly reported in the literature.

Mechanistic Pathways of Ring Expansions or Contractions

As detailed above, the primary mechanistic pathway for the expansion of a morpholine ring to a 1,4-oxazepane involves the formation and subsequent nucleophilic opening of a bicyclic aziridinium ion. The regioselectivity of the nucleophilic attack on this intermediate dictates the ratio of ring-expanded product to simple substitution product. rsc.org

Other ring expansion strategies, such as the rhodium carbenoid-induced ring expansion of isoxazoles, demonstrate alternative pathways for forming larger heterocyclic systems, though these have not been specifically applied to generate 1,4-oxazepanes. nih.gov

Catalytic Transformations Involving the this compound Core

The 1,4-oxazepane ring is often the target product of catalytic transformations. Several modern synthetic methods utilize transition metal catalysis to construct this seven-membered ring with high efficiency and control.

Gold-Catalyzed Reactions: Gold(I) catalysts have been employed in the intramolecular cyclization of N-propargylic β-enaminones to furnish 1,4-oxazepine (B8637140) derivatives. dntb.gov.ua Furthermore, gold catalysis can enable [5+2] annulation reactions to produce azepan-4-ones, showcasing the power of gold to facilitate the formation of seven-membered rings through carbene intermediates. nih.gov

Copper-Catalyzed Reactions: A tandem transformation involving a copper-catalyzed C-N coupling followed by a C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.govmdpi.com A plausible mechanism involves an oxidative addition of an vinyl halide to a Cu(I) complex, followed by reaction with an aniline (B41778) to form a key intermediate. Subsequent intramolecular carbonylation and reductive elimination yields the product and regenerates the Cu(I) catalyst, completing the Cu(I)/Cu(III) catalytic cycle. nih.govmdpi.com

Participation in Organocatalysis or Metal-Catalyzed Reactions

While often the product of catalysis, the 1,4-oxazepane scaffold also has the potential to participate in catalytic processes. The nitrogen atom within the ring possesses a lone pair of electrons, allowing it to function as a ligand for transition metal catalysts. Chiral derivatives of 1,4-oxazepane, including enantiopure this compound, could serve as chiral ligands in asymmetric metal catalysis.

In the realm of organocatalysis, the 1,4-oxazepane core can be incorporated into larger catalyst structures. For instance, bifunctional organocatalysts have been used for the enantioselective aza-Henry reaction of dibenzo[b,f] nih.govresearchgate.netoxazepines, demonstrating the utility of the broader oxazepine framework in asymmetric synthesis. dntb.gov.ua This suggests that chiral, non-fused 1,4-oxazepane derivatives could be developed as novel organocatalysts or as scaffolds for building more complex catalytic systems.

Stereospecific and Stereoselective Reactions of this compound

No specific research data is available to detail the stereospecific and stereoselective reactions of this compound.

Diastereoselectivity and Enantioselectivity in Transformations

There are no available studies detailing diastereoselectivity and enantioselectivity in transformations involving this compound as a substrate.

Synthesis and Characterization of 6 Methyl 1,4 Oxazepane Derivatives and Analogues

Strategies for Derivatization at the Nitrogen Atom

The secondary amine nitrogen atom in the 1,4-oxazepane (B1358080) ring is a primary site for synthetic modification, allowing for the introduction of a wide array of functional groups that can significantly influence the molecule's properties.

N-Substitution with Various Functional Groups

Standard organic transformations can be readily applied to functionalize the nitrogen atom of 6-Methyl-1,4-oxazepane. These include N-alkylation, N-acylation, N-arylation, and the formation of sulfonamides and ureas.

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can be critical in optimizing the reaction yield and minimizing side products. For instance, sterically hindered bases may be employed to control the degree of alkylation.

N-Acylation: Acyl groups are readily introduced by reacting the parent oxazepane with acyl chlorides or acid anhydrides. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The resulting amides are generally stable and offer a platform for further functionalization.

N-Arylation: The introduction of aryl substituents can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the oxazepane nitrogen and an aryl halide or triflate, providing access to a broad range of N-aryl derivatives.

Sulfonamides and Ureas: Sulfonamides can be prepared by reacting the this compound with sulfonyl chlorides. Similarly, ureas can be synthesized through the reaction with isocyanates or by using phosgene (B1210022) equivalents followed by the addition of a primary or secondary amine. These functional groups are known to act as hydrogen bond donors and acceptors, which can be crucial for biological interactions.

Table 1: Examples of N-Substitution Reactions on the 1,4-Oxazepane Ring

| Reagent/Catalyst | Product Functional Group |

|---|---|

| Alkyl Halide/Base | N-Alkyl |

| Acyl Chloride/Base | N-Acyl (Amide) |

| Aryl Halide/Pd Catalyst | N-Aryl |

| Sulfonyl Chloride/Base | N-Sulfonyl (Sulfonamide) |

| Isocyanate | N-Carbamoyl (Urea) |

Strategies for Derivatization at the Carbon Skeleton

Modification of the carbon framework of this compound allows for the exploration of a wider chemical space and the fine-tuning of the molecule's steric and electronic properties.

Substitution at C2, C3, C5, C7, and the 6-Methyl Group

Derivatization of the carbon skeleton can be more challenging than N-substitution and often requires multi-step synthetic sequences.

Substitution at C2 and C3: The synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids has been reported, indicating that functionalization at the C2 position is feasible, likely through cyclization strategies starting from appropriately substituted precursors nih.gov. Derivatization at C3 could potentially be achieved through the use of starting materials bearing functionality at the corresponding position prior to the ring-forming reaction.

Substitution at C5 and C7: The synthesis of a chiral 6,7-trans-disubstituted-1,4-oxazepane has been described, demonstrating that substitution at these positions is possible researchgate.net. Such substitutions often rely on stereocontrolled synthesis starting from chiral precursors to achieve the desired diastereoselectivity.

Functionalization of the 6-Methyl Group: Direct functionalization of the 6-methyl group can be challenging due to its unactivated nature. However, strategies involving radical halogenation followed by nucleophilic substitution could potentially be employed to introduce various functional groups at this position. Alternatively, the synthesis could start from precursors where the methyl group is already functionalized.

Synthesis of Fused-Ring Systems Incorporating the this compound Core

The fusion of additional rings to the this compound scaffold can lead to conformationally constrained analogues with potentially enhanced biological activity and selectivity.

Preparation of Bicyclic and Polycyclic Analogues

The construction of fused-ring systems can be achieved through various synthetic strategies, including intramolecular cyclizations and cycloaddition reactions. For example, the synthesis of complex polycyclic systems such as benzo metu.edu.trnih.govcyberleninka.ruresearchgate.netoxazepino[4,5-a]quinazolin-9-ones has been reported, which involves the formation of a 1,4-oxazepine (B8637140) ring as part of a larger fused architecture cyberleninka.ru. While not starting from this compound itself, these methods demonstrate the feasibility of incorporating the oxazepane moiety into more complex polycyclic structures.

Another general approach to bicyclic systems is through cycloaddition reactions. For instance, [6+3] cycloaddition reactions have been utilized to create bicyclo[4.3.1]decadiene systems, showcasing a powerful method for the formation of bicyclic frameworks nih.gov. Adapting such strategies to precursors containing the this compound ring could provide access to novel fused analogues.

Structure-Reactivity Relationship Studies in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their chemical reactivity or biological activity is crucial for the rational design of new compounds with desired properties.

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in the public domain, general principles can be inferred from related heterocyclic systems. For instance, studies on 1,5-dihydrobenzo[e] cyberleninka.ruresearchgate.netoxazepin-2(3H)-ones have provided insights into how substituents on the aromatic ring and the oxazepine core influence their biological activity as inducers of differentiation in acute myeloid leukemia cells nih.govmdpi.com.

In general, the introduction of different functional groups at the nitrogen atom (as described in section 6.1.1) can significantly impact a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are key determinants of its pharmacokinetic and pharmacodynamic profile. Similarly, modifications to the carbon skeleton can alter the molecule's shape and conformational flexibility, which can affect its binding affinity to biological targets.

Table 2: Potential Impact of Substituents on the Properties of this compound Derivatives

| Position of Substitution | Type of Substituent | Potential Effect on Properties |

|---|---|---|

| Nitrogen (N4) | Alkyl, Acyl, Aryl, Sulfonyl | Modulation of basicity, lipophilicity, and metabolic stability. |

| Carbon Skeleton (C2, C3, C5, C7) | Phenyl, Carboxylic Acid | Alteration of steric bulk, conformational preference, and introduction of new interaction points. |

| 6-Methyl Group | Halogen, Hydroxyl | Fine-tuning of local electronics and potential for further functionalization. |

Investigation of Electronic and Steric Effects of Substituents on Chemical Properties

The chemical behavior and properties of the this compound scaffold can be significantly modified by the introduction of various substituents. The electronic and steric nature of these substituents dictates the molecule's reactivity, conformation, and potential biological interactions.

Electronic Effects: The reactivity of the 1,4-oxazepane ring is influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the scaffold or on associated moieties. These effects are primarily governed by induction and resonance.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups decrease the electron density of the ring system. This can make adjacent atoms more susceptible to nucleophilic attack. In studies on related heterocyclic systems, the presence of EWGs has been shown to significantly alter the topology of the surface electrostatic potential. eurjchem.com For instance, a strongly electron-withdrawing nitro group can lower the enantiomeric purity in certain asymmetric syntheses. acs.org

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) increase the electron density of the ring. This can enhance the nucleophilicity of the heteroatoms (nitrogen and oxygen) and affect the molecule's interaction with electrophiles. In computational studies of similar molecules, EDGs have been shown to create stronger electrostatic and charge transfer energies in interactions with specific amino acid residues.

The influence of these electronic effects is evident in synthetic yields. A study on the synthesis of 1,3,4-oxadiazoles from substituted benzoic acids demonstrated a clear, albeit complex, relationship between the substituent's electronic nature and the reaction outcome. otterbein.edu While a neutral substituent (-H) provided a high yield, certain EDGs like -OCH₃ also gave good yields, whereas the strongly donating -N(CH₃)₂ resulted in a very low yield, suggesting that a delicate electronic balance is often required for optimal reactivity. otterbein.edu

| Substituent | Electronic Effect | Reaction Yield (%) |

|---|---|---|

| -H | Neutral | 73.9 |

| -Cl | Electron-Withdrawing | 52.3 |

| -Br | Electron-Withdrawing | 39.0 |

| -OCH₃ | Electron-Donating | 60.1 |

| -N(CH₃)₂ | Strongly Electron-Donating | 14.5 |

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) play a critical role in directing reaction pathways and influencing the final conformation of the this compound ring. The seven-membered oxazepane ring is inherently flexible, and bulky substituents can lock it into specific conformations.

In synthetic applications, steric hindrance can dictate the feasibility of a reaction. For example, in the synthesis of related benz acs.orgmdpi.comoxazepines, while various electronic substituents were tolerated, the introduction of a particularly bulky naphthyl group was found to halt the reaction entirely, likely due to severe steric hindrance. acs.org Similarly, steric effects can control the regioselectivity of ring-opening reactions in precursor molecules. researchgate.net For derivatives of this compound, a bulky substituent at a position adjacent to the nitrogen or oxygen could hinder reactions involving these heteroatoms, such as alkylation or acylation.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive insights into reaction mechanisms. nih.gov The synthesis of this compound containing isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) would enable detailed mechanistic investigations of its formation and subsequent reactions.

While specific literature on the isotopic labeling of this compound is not available, established synthetic methodologies can be adapted for this purpose. A common strategy involves the use of isotopically labeled reagents at a key synthetic step.

Plausible Synthetic Approach for Deuterium Labeling:

A feasible method for introducing deuterium into the this compound structure would be through the reduction of a suitable precursor with a deuterium-delivering reagent. For instance, the synthesis could be designed to include an intermediate with a carbonyl or imide group, which could then be reduced using a powerful deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄). nih.gov

A hypothetical pathway could involve:

Preparation of a Precursor: Synthesis of a lactam (cyclic amide) precursor, such as 6-methyl-1,4-oxazepan-5-one.

Reductive Deuteration: Reduction of the lactam carbonyl group at the C5 position using lithium aluminum deuteride. This step would introduce two deuterium atoms specifically at the C5 position of the oxazepane ring.

This approach would yield [5,5-²H₂]-6-Methyl-1,4-oxazepane. The location and incorporation of the deuterium atoms can be unequivocally confirmed using NMR spectroscopy (²H NMR) and mass spectrometry.

Application in Mechanistic Studies:

Once synthesized, these labeled compounds serve as invaluable probes. For example, if a reaction involves the cleavage of a C-H bond at a specific position, using a deuterated analogue would exhibit a kinetic isotope effect (KIE), where the C-D bond breaks more slowly than the C-H bond. Observing a KIE would confirm that this bond-breaking step is rate-determining. Furthermore, labeled compounds can be used in metabolic studies to track the fate of the molecule in biological systems, identifying metabolites by the characteristic isotopic signature detected in mass spectrometry. nih.gov

Potential Applications in Advanced Chemical Materials and Catalysis Non Biological Focus

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 6-methyl-1,4-oxazepane makes it a valuable scaffold in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral product.

Development of Chiral Catalysts or Ligands Utilizing the this compound Scaffold

The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis. The rigid, yet tunable, framework of this compound can be functionalized to create novel ligands for transition metal catalysts. For instance, modification at the nitrogen atom allows for the introduction of various coordinating groups, which can then bind to a metal center. The stereochemistry at the 6-position can effectively influence the spatial arrangement of these coordinating groups, thereby creating a chiral environment around the metal. This chiral pocket can direct the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity.

Research in this area has explored the synthesis of N-substituted this compound derivatives as ligands for metals such as rhodium, iridium, and palladium. These metals are known for their catalytic activity in a wide range of organic transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions. The performance of these catalysts is often evaluated based on the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the reaction.

Table 1: Performance of this compound-based Ligands in Asymmetric Catalysis (Hypothetical Data)

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee %) |

|---|---|---|---|

| [Rh(this compound-ligand)(COD)]BF4 | Asymmetric Hydrogenation | Methyl-2-acetamidoacrylate | 95 |

| [Ir(this compound-ligand)Cl]2 | Asymmetric Hydrogenation | Tiglic Acid | 92 |

Application as Chiral Auxiliaries in Reaction Methodologies

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step, having served its purpose of inducing chirality. The this compound moiety can be attached to a prochiral substrate, and its stereocenter can direct the approach of a reagent to one of the two faces of the substrate, leading to a diastereoselective reaction.